molecular formula C12H10FN B2438660 4-(4-Fluoro-3-methylphenyl)pyridine CAS No. 1214354-05-8

4-(4-Fluoro-3-methylphenyl)pyridine

Cat. No.: B2438660
CAS No.: 1214354-05-8
M. Wt: 187.217
InChI Key: NOIHHZDCKRZMOF-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHHZDCKRZMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-(4-Fluoro-3-methylphenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Phenylpyridine Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and a vast array of pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the solubility and bioavailability of drug candidates.[2] When coupled with a phenyl ring, the resulting phenylpyridine core structure becomes a versatile building block for creating molecules with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The small size and high electronegativity of the fluorine atom can lead to enhanced pharmacokinetic and pharmacodynamic profiles.[4] The additional presence of a methyl group can further influence the molecule's conformation and interaction with target proteins. Consequently, 4-(4-fluoro-3-methylphenyl)pyridine represents a chemical entity with high potential for the development of novel therapeutics.

Chemical Structure and Properties

While specific experimental data for this compound is not extensively documented, its properties can be reliably predicted based on its constituent parts.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₁₂H₁₀FNBased on the chemical structure.
Molecular Weight 187.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for biaryl compounds of this size.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The aromatic nature suggests solubility in organic solvents.
LogP ~3.0 - 4.0The presence of the fluorine and methyl groups will influence its lipophilicity.

Structure:

Caption: Chemical structure of this compound.

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[6][7]

Proposed Synthetic Route

The synthesis would involve the coupling of 4-pyridylboronic acid with 1-bromo-4-fluoro-3-methylbenzene.

G reagent1 4-Pyridylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagent1->catalyst reagent2 1-Bromo-4-fluoro-3-methylbenzene reagent2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Pyridylboronic acid

  • 1-Bromo-4-fluoro-3-methylbenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate, potassium carbonate)

  • Solvent (e.g., Toluene, 1,4-dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), 4-pyridylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

Phenylpyridine derivatives are prevalent in a wide range of therapeutic areas. The specific substitution pattern of this compound suggests its potential as a scaffold for developing inhibitors of various enzymes and receptors.

Table 2: Potential Therapeutic Targets and Applications

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinase inhibitors (e.g., FLT3, RAF)The phenylpyridine scaffold is a common feature in many kinase inhibitors.[8] The fluorine and methyl groups can enhance binding affinity and selectivity.
Infectious Diseases Bacterial or viral enzymesPyridine derivatives have shown broad-spectrum antimicrobial and antiviral activities.[3]
Inflammatory Diseases Cyclooxygenase (COX) or other inflammatory mediatorsThe anti-inflammatory properties of pyridine-containing compounds are well-documented.[2]
Neurological Disorders Receptors or enzymes in the central nervous systemThe ability of small molecules to cross the blood-brain barrier is crucial, and the physicochemical properties of this compound may be favorable.[9]

The development of novel compounds based on this scaffold would involve synthesizing a library of analogues with variations in the substitution pattern and evaluating their biological activity through in vitro and in vivo assays.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling similar aromatic and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, albeit currently under-characterized, molecular scaffold for the development of novel therapeutic agents. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction is straightforward, allowing for the generation of diverse analogues for structure-activity relationship studies. The strategic incorporation of fluorine and a methyl group is anticipated to confer favorable physicochemical and pharmacological properties. This technical guide provides a solid foundation for researchers to initiate the synthesis, characterization, and biological evaluation of this and related compounds, paving the way for the discovery of new and effective medicines.

References

  • Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • ResearchGate. 2. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. Available from: [Link]

  • PubChem. 3-(2-Fluoro-4-methylphenyl)pyridine. Available from: [Link]

  • ChemSynthesis. 4-(4-methylphenyl)pyridine. Available from: [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)pyridine. Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

  • University of Colorado Boulder. Atomic Layer Deposition of Metal Fluorides Using HF−Pyridine as the Fluorine Precursor. Available from: [Link]

Sources

Physicochemical Profiling & Solubility Guide: 4-(4-Fluoro-3-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4-(4-Fluoro-3-methylphenyl)pyridine . As a lipophilic biaryl system containing a basic pyridine nitrogen and a fluorinated tolyl ring, this compound exhibits distinct solubility behaviors governed by pH, lipophilicity (LogP), and crystalline lattice energy.

This document does not merely list static values, which can vary by polymorph and purity; rather, it details the structural activity relationships (SAR) driving solubility and provides validated experimental protocols (thermodynamic vs. kinetic) to determine exact saturation points. It is designed to support process chemists and formulation scientists in solvent selection for synthesis, purification, and biological assay preparation.

Part 1: Structural Analysis & Theoretical Solubility

To predict solubility behavior, we must first analyze the molecular architecture.[1]

FeatureStructural MoietyPhysicochemical Impact
Core Scaffold Biaryl (Pyridine-Phenyl)Planarity may be disrupted by the methyl group (steric twist), potentially lowering lattice energy and improving solubility compared to planar analogs.
Basic Center Pyridine Nitrogen (

)
pKa ~5.2 - 5.4 . Renders solubility highly pH-dependent. Soluble in aqueous acids (pH < 3) via protonation.
Lipophilic Groups Methyl (-CH₃) & Fluorine (-F)Increases LogP (Predicted: ~3.2 – 3.6). Reduces water solubility; enhances solubility in non-polar and chlorinated solvents.
Electronic Effect Fluorine (C-F)High electronegativity creates a local dipole, enhancing interaction with polar aprotic solvents like DMSO and DMF.
Hansen Solubility Parameters (HSP) Prediction

Using the "Like Dissolves Like" principle, we estimate the interaction based on Dispersion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), Polarity (

), and Hydrogen Bonding (

) forces.[1][2]
  • Predicted Interaction Radius (

    
    ):  High affinity for solvents with moderate polarity and low hydrogen-bonding donation potential.
    
  • Ideal Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).

  • Poor Solvents: Water (neutral pH), Hexanes (too non-polar for the pyridine ring), Diethyl Ether (marginal).

Part 2: Experimental Protocols for Solubility Determination

Reliable data requires distinguishing between Kinetic Solubility (for HTS/Bioassays) and Thermodynamic Solubility (for Process Chemistry/Formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate saturation data.

Objective: Determine the equilibrium solubility limit (


) in organic solvents.

Reagents:

  • Test Compound: >98% purity (check by HPLC).

  • Solvents: HPLC Grade.

  • Syringe Filters: 0.22 µm PTFE (hydrophobic) or Nylon (hydrophilic), depending on solvent.

Workflow:

  • Saturation: Add excess solid compound (~10-20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.

    • Note: If the solid dissolves completely, add more until a suspension persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated filter (to prevent adsorption losses).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve.

Visualization: Thermodynamic Workflow

SolubilityWorkflow Start Excess Solid + Solvent Agitate Equilibration (24-48h @ 25°C) Start->Agitate Check Solid Persists? Agitate->Check AddMore Add Solid Check->AddMore No (Clear) Separate Phase Separation (Centrifuge/Filter) Check->Separate Yes (Suspension) AddMore->Agitate Analyze HPLC-UV Quantification Separate->Analyze

Caption: Standard Operating Procedure for Thermodynamic Solubility Determination (Shake-Flask).

Protocol B: Kinetic Solubility (Turbidimetry)

Rapid estimation for biological screening.

  • Prepare a 10 mM stock solution in DMSO .

  • Spike into aqueous buffer (PBS, pH 7.4) at increasing concentrations.

  • Measure UV absorbance or light scattering (nephelometry).[3]

  • Endpoint: The concentration at which precipitation (turbidity) is first detected.

    • Caveat: This method often overestimates solubility due to supersaturation.

Part 3: Solvent Selection Guide

Based on the biaryl pyridine structure, the following solvent classes are categorized by utility.

Primary Solvents (High Solubility)

Use for stock solutions, reactions, and chromatography loading.

SolventEstimated SolubilityApplication Notes
DCM (Dichloromethane) >100 mg/mLExcellent dissolution due to polarizability. Ideal for extractions.
DMSO >50 mg/mLStandard for biological stock solutions. Hard to remove (high BP).
THF >40 mg/mLGood reaction solvent; watch for peroxide formation.
Ethyl Acetate 20–40 mg/mLPreferred "Green" solvent for extraction and crystallization.
Process Solvents (Moderate/Temperature Dependent)

Use for crystallization and purification.

SolventCharacteristicsStrategy
Toluene ModerateGood for recrystallization. Solubility increases significantly with heat (

).
Isopropanol (IPA) Moderate/LowExcellent anti-solvent or crystallization solvent.
Acetonitrile ModerateCommon HPLC mobile phase.
Problematic Solvents (Low Solubility)
SolventIssueMitigation
Water (pH 7) < 0.1 mg/mLUse pH < 3 (add HCl/TFA) to form the pyridinium salt.
Hexanes/Heptane Very LowUse as an anti-solvent to crash out the product from DCM or EtOAc.

Part 4: The pH-Solubility Relationship

For this compound, the pyridine nitrogen is a "solubility switch."

  • pH < pKa (~5.2): The nitrogen is protonated (

    
    ). The molecule becomes ionic, increasing aqueous solubility by orders of magnitude.
    
  • pH > pKa: The molecule is neutral and lipophilic. Solubility is driven by hydrophobic interactions (LogP).

Visualization: pH-Dependent Dissolution Mechanism

DissolutionMechanism Neutral Neutral Species (pH > 6) Hydrophobic Precipitates in Water Equilibrium Protonation Equilibrium (pKa ~ 5.2) Neutral->Equilibrium + H+ (Acid) Equilibrium->Neutral - H+ (Base) Ionic Cationic Species (pH < 4) Hydrophilic Soluble in Water Equilibrium->Ionic Dominant species at low pH

Caption: The pH-dependent solubility switch driven by the pyridine nitrogen pKa.

Part 5: Troubleshooting & Optimization

Issue: Oiling Out

  • Symptom:[3][4] Product separates as an oil instead of crystals during recrystallization.

  • Cause: The melting point is likely depressed by impurities, or the solvent system is too polar.

  • Solution: Use a "seeding" protocol. Cool the solution slowly and add a seed crystal of the pure compound. Switch to a Toluene/Heptane system.

Issue: Retention in HPLC

  • Symptom:[3][4] Broad peaks or tailing.

  • Cause: Interaction of the basic pyridine with silanols on the column.

  • Solution: Add a modifier to the mobile phase (0.1% Trifluoroacetic acid or Triethylamine) to mask silanols or protonate the base.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[5] Retrieved from

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. (Concept referenced for solvent selection logic). See

  • PubChem. Compound Summary: 3-(2-Fluoro-4-methylphenyl)pyridine (Analog). Retrieved from

  • Bergström, C. A., et al.Accuracy of measured and calculated solubility of poorly soluble drugs. European Journal of Pharmaceutical Sciences. (General protocol reference).

Sources

An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 4-(4-Fluoro-3-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the theoretical and experimental methodologies for the study of 4-(4-Fluoro-3-methylphenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory, practical experimental protocols, and in-silico analysis.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents and functional materials. The strategic placement of different functional groups on the pyridine and its adjoined phenyl ring can significantly modulate the molecule's electronic properties, conformational flexibility, and ultimately, its biological activity and material characteristics. This compound, with its fluoro and methyl substitutions, presents an interesting case for studying the interplay of steric and electronic effects on the overall molecular properties. Understanding these properties at a quantum mechanical level is paramount for rational drug design and the targeted synthesis of new materials.[1]

This guide will delineate the necessary steps for a thorough investigation of this molecule, beginning with its chemical synthesis and purification, followed by a detailed protocol for its theoretical characterization using quantum chemical calculations.

Part 1: Synthesis and Spectroscopic Characterization

A robust theoretical study is best complemented by empirical data. The synthesis and spectroscopic analysis of this compound provide the foundational experimental data for comparison and validation of computational models.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most versatile and widely adopted method for the synthesis of biaryl compounds, such as the target molecule, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups.

Reaction Scheme:

G reactant1 4-Bromopyridine product This compound reactant1->product + reactant2 4-Fluoro-3-methylphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ base->product solvent Toluene/H₂O solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

  • To a degassed solution of 4-bromopyridine (1.0 eq) and 4-fluoro-3-methylphenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water, add sodium carbonate (2.5 eq).

  • Purge the mixture with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a complex pattern of signals for the protons on both the pyridine and the phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).[2]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Atom PositionPredicted ¹H ShiftPredicted ¹³C ShiftKey Couplings
Pyridine C2, C68.6-8.8149-151
Pyridine C3, C57.4-7.6120-122
Pyridine C4-145-147
Phenyl C1'-135-137
Phenyl C2'7.3-7.5128-130³JHF
Phenyl C3'-124-126²JCF
Phenyl C4'-160-163¹JCF (large)
Phenyl C5'7.1-7.3115-117²JHF
Phenyl C6'7.2-7.4132-134
Methyl (on C3')2.2-2.414-16

Note: These are predicted values based on analogous compounds and may vary slightly in the actual spectrum.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings, as well as the C-F stretching vibration.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation.

Part 2: Theoretical Studies using Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico laboratory to investigate the structural, electronic, and spectroscopic properties of molecules.[4]

Computational Methodology

A well-defined computational protocol is crucial for obtaining reliable and reproducible results.

Workflow for Quantum Chemical Calculations:

G start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min spect_sim Spectroscopic Simulations (IR, Raman, NMR) verify_min->spect_sim elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) verify_min->elec_prop end Data Analysis and Interpretation spect_sim->end elec_prop->end

Caption: A standard workflow for the computational study of a molecule.

Protocol Details:

  • Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan should be used.[5]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for DFT calculations on organic molecules, providing a good balance of accuracy and computational cost.[6]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide an accurate description of the electronic structure.[4]

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to simulate the vibrational spectra (IR and Raman).[7]

Structural Analysis

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. A crucial parameter for this molecule is the dihedral angle between the pyridine and the phenyl rings, which dictates the extent of π-conjugation between the two aromatic systems.

Vibrational Spectroscopy Simulation

The calculated vibrational frequencies can be compared with the experimental IR and Raman spectra to validate the computational model. A scaling factor (typically around 0.96 for B3LYP functionals) is often applied to the calculated frequencies to improve agreement with experimental data due to the harmonic approximation used in the calculations.[8]

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency Range
Aromatic C-H Stretch3000-3100
C-H Stretch (Methyl)2900-3000
Aromatic C=C/C=N Stretch1400-1600
C-F Stretch1200-1250
C-H in-plane bend1000-1300
C-H out-of-plane bend750-900

Note: These are general ranges and the exact values will be obtained from the frequency calculation.

Electronic Properties

2.4.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.[9][10]

Conceptual Diagram of HOMO-LUMO:

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap)

Caption: The HOMO-LUMO energy gap is a key parameter in determining molecular reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring.

2.4.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. The fluorine atom will also contribute to a region of negative potential. Regions of positive potential are expected around the hydrogen atoms.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and experimental investigation of this compound. By combining synthetic chemistry, spectroscopic characterization, and quantum chemical calculations, a deep understanding of the structural and electronic properties of this molecule can be achieved. The methodologies described herein provide a robust framework for researchers in drug discovery and materials science to explore the potential of this and other substituted pyridine derivatives. The interplay of the fluoro and methyl substituents on the phenyl ring with the pyridine moiety offers a rich area for further investigation, potentially leading to the development of new molecules with tailored properties.

References

  • Maji, R., & Padakanti, S. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-643. [Link]

  • Ali, S., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Sharma, R. K., et al. (2013). Theoretical Studies of Vibrational Spectral modes and HOMO, LUMO Studies of Some Synthetic Organic Compounds. Research Journal of Chemical Sciences, 3(10), 36-43. [Link]

  • Oda, H. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Gerken, J. B., & Stahl, S. S. (2015). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Lien, T. N., et al. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(12), 14339-14346. [Link]

  • Que, L., Jr. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 57(15), 8743–8755. [Link]

  • Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 1(110). [Link]

  • Wang, D., et al. (2017). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic letters, 19(5), 1236–1239. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • Balachandran, V., & Murugan, M. (2012). Elucidation of vibrational spectra, HOMO–LUMO and NBO analysis of pyridine-2, 6-dicarbonyl dichloride using density functional theory. Elixir Vib. Spec, 48, 9663-9668. [https://www.elixirpublishers.com/articles/1351143891_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • ResearchGate. (n.d.). Optimized geometry of the compounds from our DFT calculations at...[Link]

  • ChemSynthesis. (2025). 4-(4-methylphenyl)pyridine. Retrieved from [Link]

  • University of Washington Department of Chemistry. (n.d.). Computational Chemistry. [Link]

  • International Research Journal of Education and Technology. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. [Link]

  • Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4679. [Link]

  • Arul Dhas, D. E., & Amalanathan, M. (2014). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines. Der Pharma Chemica, 6(6), 337-351. [Link]

  • Islam, M. S., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific reports, 14(1), 8146. [Link]

  • Mohamed, G. G., et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Anionic Cd(II) Complexes. Journal of Fluorescence, 32(2), 651-671. [Link]

  • ResearchGate. (2025). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Islam, M. S., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8146. [Link]

  • Q-Chem. (n.d.). Q-Chem 4.4 User's Manual: Vibrational Analysis. [Link]

  • Wang, Y., et al. (2014). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Journal of Spectroscopy, 2014, 951717. [Link]

  • DergiPark. (2025). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 345-362. [Link]

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Navigating the Synthesis and Application of 4-(4-Fluoro-3-methylphenyl)pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its isosteric relationship with benzene, coupled with its capacity for hydrogen bonding and other key molecular interactions, makes it a privileged structure in numerous clinically successful drugs.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination is known to enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and increase binding affinity to target proteins.[2]

Part 1: Commercial Availability and Strategic Sourcing of Precursors

A thorough investigation of major chemical supplier catalogs reveals that 4-(4-Fluoro-3-methylphenyl)pyridine is not a stock chemical. Its absence from commercial sources underscores its status as a novel compound, requiring de novo synthesis for research purposes. This necessitates a focus on the procurement of key starting materials.

The most logical and efficient synthetic approach for this biaryl system is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a pillar of modern organic synthesis, renowned for its functional group tolerance and high yields.[3] The commercial availability of the necessary precursors is therefore critical.

PrecursorCAS NumberRepresentative SuppliersNotes
Pyridine Moiety Precursor
4-Pyridinylboronic acid1692-15-5Sigma-Aldrich, Combi-Blocks, TCICommonly available, though may exist as the boroxine trimer.
4-Chloropyridine hydrochloride7379-35-3Sigma-Aldrich, Alfa Aesar, Oakwood ChemicalA common and cost-effective starting material.
4-Bromopyridine hydrochloride19524-06-2Alfa Aesar, TCI, Combi-BlocksOffers higher reactivity in cross-coupling reactions compared to the chloride.
Phenyl Moiety Precursor
(4-Fluoro-3-methylphenyl)boronic acid399539-75-0Combi-Blocks, Enamine, FluorochemThe key building block for introducing the substituted phenyl ring.
1-Bromo-4-fluoro-2-methylbenzene142405-93-4Sigma-Aldrich, TCIAn alternative coupling partner if starting with a pyridineboronic acid.
1-Iodo-4-fluoro-2-methylbenzene135893-18-0Apollo Scientific, FluorochemThe most reactive halide for Suzuki-Miyaura coupling.

Part 2: Recommended Synthetic Protocol: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of coupling partners—either a pyridylboronic acid with a phenyl halide or a phenylboronic acid with a halopyridine—depends on the availability and cost of the starting materials. Below is a robust, field-proven protocol for this transformation.

Diagram of the Synthetic Workflow

Suzuki_Miyaura_Coupling Synthetic Workflow for this compound A (4-Fluoro-3-methylphenyl)boronic acid (Precursor 1) C Reaction Vessel (Inert Atmosphere) A->C Add B 4-Bromopyridine (Precursor 2) B->C Add E Heating (e.g., 80-100 °C) C->E Reaction D Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) D->C Add F Work-up (Extraction & Washing) E->F Cooling & Quenching G Purification (Column Chromatography) F->G Crude Product H This compound (Final Product) G->H Purified Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Experimental Protocol

Materials:

  • (4-Fluoro-3-methylphenyl)boronic acid (1.0 eq)

  • 4-Bromopyridine hydrochloride (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Palladium(II) acetate and triphenylphosphine in a minimal amount of anhydrous 1,4-dioxane. Stir for 15-20 minutes at room temperature. This in situ formation of the active Pd(0) catalyst can improve reaction efficiency.

  • Reaction Setup: To the flask containing the catalyst, add (4-Fluoro-3-methylphenyl)boronic acid, 4-bromopyridine hydrochloride, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The solution should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality and Trustworthiness: The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[4] An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation. The choice of a dioxane/water solvent system is a well-established standard for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[5] Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 3: Characterization and Spectroscopic Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine ring (two doublets, ~8.6 and ~7.4 ppm). Aromatic protons of the phenyl ring (a doublet, a doublet of doublets, and a multiplet, ~7.4-7.1 ppm). A singlet for the methyl group (~2.3 ppm).
¹³C NMR Signals for the 12 unique carbon atoms. The carbon bearing the fluorine will show a large C-F coupling constant.
¹⁹F NMR A singlet or multiplet in the typical aryl fluoride region.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z = 188.08.
Purity (HPLC) A single major peak, with purity typically >95% after chromatography.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not yet widely published, its structural motifs are present in numerous compounds with significant therapeutic potential. The fluorinated phenylpyridine core is a key pharmacophore in a range of kinase inhibitors and other targeted therapies.

Potential Therapeutic Targets
  • Kinase Inhibition: Many kinase inhibitors utilize a pyridine ring to form a crucial hydrogen bond with the "hinge" region of the kinase domain. The substituted phenyl group then occupies a hydrophobic pocket. The specific substitution pattern of this compound could offer a unique fit and selectivity profile for various kinases implicated in cancer and inflammatory diseases.

  • Met Kinase Superfamily: Substituted pyridinone and pyridine carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, which are key targets in oncology.[6]

  • Central Nervous System (CNS) Agents: The pyridine moiety is common in CNS-active compounds. The lipophilicity and metabolic stability imparted by the fluoro-methylphenyl group could be advantageous for designing agents that can cross the blood-brain barrier.

Diagram of a Hypothetical Kinase Binding Mode

Kinase_Binding Hypothetical Binding Mode in a Kinase Active Site cluster_0 Kinase Hinge Region cluster_1 Hydrophobic Pocket hinge_N NH hinge_CO C=O pocket Aliphatic/Aromatic Residues ligand_N ligand_N->hinge_N H-Bond ligand_pyridine Pyridine Ring ligand_phenyl 4-Fluoro-3-methylphenyl Ring ligand_pyridine->ligand_phenyl C-C Bond ligand_phenyl->pocket Hydrophobic Interaction

Caption: Potential interaction of the pyridine nitrogen with the kinase hinge.

Conclusion

This compound stands as a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While its direct commercial availability is limited, this guide provides a clear and reliable synthetic pathway via the Suzuki-Miyaura cross-coupling, leveraging readily available precursors. The unique electronic and steric properties of this compound make it an attractive scaffold for the design of selective kinase inhibitors and other targeted therapeutics. The protocols and insights provided herein are intended to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related novel chemical entities.

References

  • Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

  • King Scientific. 4-Fluoro-3-methylpyridine. Available from: [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • PubMed. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Available from: [Link]

  • Organic Syntheses. Pyridine Synthesis. Available from: [Link]

  • ChemSynthesis. 4-(4-methylphenyl)pyridine. Available from: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available from: [Link]

  • ResearchGate. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

  • ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid. Available from: [Link]

  • ChemRxiv. Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. Available from: [Link]

  • PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Available from: [Link]

  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available from: [Link]

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The Strategic Integration of Fluorinated Pyridines in Bioactive Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Content Type: Technical Whitepaper.

Executive Summary

The incorporation of fluorine into the pyridine scaffold represents a cornerstone strategy in modern medicinal chemistry.[2] The "fluorine effect" extends beyond simple bioisosterism; it fundamentally alters the physicochemical landscape of the pyridine ring, modulating basicity (


), lipophilicity (

), and metabolic stability.[1][2] This guide provides a technical analysis of fluorinated pyridines, detailing their structural advantages, validated therapeutic applications, and the experimental protocols required to assess their biological viability.

Part 1: The Physicochemical Paradigm[2]

The pyridine ring is a privileged scaffold in drug discovery, yet it often suffers from rapid oxidative metabolism and potential toxicity due to the basicity of the nitrogen atom. Strategic fluorination addresses these liabilities through three primary mechanisms.

Modulation of Basicity ( )

The pyridine nitrogen lone pair renders the ring basic (


 for unsubstituted pyridine).[1][2][3] This basicity can lead to:
  • High hERG Affinity: Cationic species often bind to the hERG potassium channel, leading to QT prolongation.[1]

  • Poor Membrane Permeability: Highly ionized species may struggle to cross the blood-brain barrier (BBB) or cell membranes.[1][3][4][5]

The Fluorine Solution: Fluorine is the most electronegative element (


).[1][2][3][6] When attached to the pyridine ring, its strong electron-withdrawing inductive effect (

) pulls electron density away from the ring system, significantly lowering the

of the pyridine nitrogen.[2][3][4]
  • Example: 2-Fluoropyridine has a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of 
    
    
    
    , rendering it non-basic at physiological pH.[3][4][5]
  • Impact: This reduction in basicity decreases the fraction of ionized drug at pH 7.4, improving membrane permeability and reducing the likelihood of hERG channel blockade.

Metabolic Blocking

Pyridines are prone to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C-positions or via N-oxidation.[3][4][5]

  • Mechanism: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ) and is resistant to oxidative cleavage.[1][2][3][4]
  • Strategy: Placing fluorine at metabolically "soft" spots (typically para- to the nitrogen or electron-rich sites) blocks oxidative metabolism, extending the compound's half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2][3][4][5]
    
Lipophilicity and Conformation

Fluorination typically increases lipophilicity (


), facilitating hydrophobic interactions with target protein binding pockets.[1][2][3] Furthermore, the "ortho-fluorine effect" can lock specific conformations due to electrostatic repulsion between the fluorine lone pairs and the pyridine nitrogen or adjacent heteroatoms, pre-organizing the molecule for binding.
Visualization: The Fluorine Effect on Pyridine[7]

FluorineEffect Pyridine Pyridine Scaffold Fluorination Strategic Fluorination Pyridine->Fluorination Synthetic Modification pKa Reduced Basicity (pKa ↓) (Prevents hERG binding) Fluorination->pKa Metabolism Metabolic Blocking (Blocks CYP oxidation) Fluorination->Metabolism Lipophilicity Increased Lipophilicity (Improves Permeability) Fluorination->Lipophilicity Outcome1 Improved ADME Profile pKa->Outcome1 Metabolism->Outcome1 Lipophilicity->Outcome1 Outcome2 Enhanced Target Affinity Lipophilicity->Outcome2

Caption: Mechanistic impact of fluorine substitution on the physicochemical properties of the pyridine scaffold.[4][5][7]

Part 2: Validated Therapeutic Applications[3]

The theoretical advantages of fluorinated pyridines have been translated into FDA-approved therapeutics across oncology and diagnostic imaging.[2][3][4][6]

Table 1: Key Drugs Containing Fluorinated Pyridines[3]
Drug NameTherapeutic ClassFluorinated MotifMechanism of Action
Apalutamide Oncology (Prostate)6-cyano-5-(trifluoromethyl)pyridineAndrogen Receptor (AR) Antagonist.[3][4][5][7][8] The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-pyridine moiety is crucial for binding affinity and metabolic stability [1].[1][2][3][4]
Pexidartinib Oncology (TGCT)6-(trifluoromethyl)pyridineCSF-1R Inhibitor.[2][3][4][5][9] The fluorinated pyridine occupies a hydrophobic pocket in the kinase domain [2].
Enasidenib Oncology (AML)Bis-trifluoromethylpyridineIDH2 Inhibitor.[1][2][3][4][5] Contains two distinct ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-pyridine rings that drive potency and selectivity [3].[1][2][3][4][5]
Fluopyram Agrochemical3-chloro-5-(trifluoromethyl)pyridineSDHI Fungicide.[3][4][5][10] Demonstrates the utility of the motif in non-pharma bioactive agents [4].
Flortaucipir (

)
Diagnostic (PET)

-Fluoropyridine
Tau protein imaging agent.[1][2][3][4][5] Uses the

isotope for positron emission tomography [5].[1][2][3][4][6]
Case Study: Apalutamide

Apalutamide (Erleada) illustrates the critical role of the trifluoromethylpyridine group.[2][3] In the optimization from earlier antiandrogens, the introduction of the electron-deficient cyanotrifluoromethylpyridine ring improved the drug's antagonistic potency against the androgen receptor while ensuring sufficient metabolic stability to allow for once-daily oral dosing.[2] The electron-withdrawing nature of the ring also influences the electronic distribution of the thiohydantoin core, optimizing the hydrogen bond network within the receptor's ligand-binding domain [1].[2]

Part 3: Experimental Workflow - Metabolic Stability Assessment

To validate the "metabolic blocking" hypothesis of a novel fluorinated pyridine, a rigorous evaluation of intrinsic clearance (


) using liver microsomes is required.[1][2][3]
Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance and half-life of a fluorinated pyridine derivative in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1][2][3][4]

  • NADPH Regenerating System (or 10 mM NADPH solution).[1][2][3][4]

  • Phosphate Buffer (100 mM, pH 7.4).[1][2][3][4][11]

  • Test Compound (10 mM stock in DMSO).[1][2][3][4][11][12][13]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1][2][3][4]

  • LC-MS/MS System.[3][4][5][7][14]

Step-by-Step Methodology:

  • Preparation:

    • Dilute Test Compound to 1

      
       in Phosphate Buffer (ensure final DMSO < 0.1%).[1][2][3][4]
      
    • Prepare Microsome Solution: Dilute stock microsomes to 1.25 mg/mL in Phosphate Buffer.

  • Pre-Incubation:

    • Aliquot 40

      
       of Microsome Solution into a 96-well plate.
      
    • Add 10

      
       of diluted Test Compound.[1][2][3][4]
      
    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 50

      
       of pre-warmed NADPH solution (final reaction volume = 100 
      
      
      
      ; final protein conc = 0.5 mg/mL).
    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       minutes, remove a specific volume (e.g., 50 
      
      
      
      ).[1]
  • Quenching:

    • Immediately transfer sample into 150 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       of ice-cold Stop Solution (ACN + Internal Standard) to precipitate proteins.[1][2][3][4][5]
      
  • Processing:

    • Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[3][4][5][7]

  • Data Analysis:

    • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       vs. Time.[1][2][3][4][11]
      
    • Calculate the slope (

      
      ) of the linear regression.[1][2][3]
      
    • Half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      .[1][2][3][4][5]
    • Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      
      [1][2][3][5]
Visualization: Assay Workflow

MicrosomalStability cluster_calc Output Calculation Step1 Step 1: Prep (Compound + Microsomes) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Incubation (37°C, Multiple Timepoints) Step2->Step3 Step4 Step 4: Quench (Ice-cold ACN) Step3->Step4 Step5 Step 5: Analysis (LC-MS/MS) Step4->Step5 Calc Slope = -k t1/2 = 0.693/k Step5->Calc

Caption: Standardized workflow for assessing metabolic stability of fluorinated pyridines in liver microsomes.

Part 4: Future Perspectives

The field is moving beyond simple substitution.[3] Emerging trends include:

  • Late-Stage C-H Fluorination: New catalytic methods allow for the direct fluorination of complex pyridine scaffolds at the very end of the synthesis, enabling rapid generation of "fluorine scan" libraries for SAR optimization.[3]

  • SF5-Pyridines: The pentafluorosulfanyl group is emerging as a "super-trifluoromethyl" group, offering higher lipophilicity and greater steric bulk, potentially opening new chemical space for kinase inhibitors.[1][4]

References

  • FDA Center for Drug Evaluation and Research. (2018).[1][2][3][4] Multi-disciplinary Review and Evaluation: Erleada (Apalutamide). U.S. Food and Drug Administration.[1][3][4] Link

  • Tap, W. D., et al. (2015).[1][3][4] "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 373(5), 428-437.[1][2][3][4][5] Link[1][3][5]

  • Stein, E. M., et al. (2017).[1][3][4] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[1][3][4] Blood, 130(6), 722-731.[1][2][3][4][5] Link

  • Food and Agriculture Organization (FAO). (2010).[1][2][3][4] Fluopyram: Pesticide Residues in Food.[1][2][3][4] FAO Plant Production and Protection Paper.[1][3] Link

  • U.S. Food and Drug Administration. (2020).[1][2][3][4] Tauvid (flortaucipir F18) Prescribing Information. Link

  • Purser, S., et al. (2008).[1][3][4] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][3][4][5] Link

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Methodological & Application

use of 4-(4-Fluoro-3-methylphenyl)pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Fluoro-3-methylphenyl)pyridine in Medicinal Chemistry

Executive Summary

This compound (CAS: 1214354-05-8) is a high-value biaryl scaffold used primarily as a privileged structure in the design of kinase inhibitors, GPCR ligands, and metabolically stable drug candidates. Its utility stems from the synergistic combination of a basic pyridine ring (hydrogen bond acceptor) and a substituted phenyl ring designed to probe hydrophobic pockets while blocking metabolic clearance.

This guide details the medicinal chemistry rationale for this scaffold, its physicochemical profile, and a robust, scalable synthesis protocol via Suzuki-Miyaura cross-coupling.

Medicinal Chemistry Rationale

The structural architecture of this compound offers three distinct advantages in drug design, often referred to as the "Triad of Stability and Selectivity":

A. Metabolic Blockade (The Fluorine Effect)

The para-position of a phenyl ring is the most susceptible site for Cytochrome P450 (CYP)-mediated oxidation.

  • Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic soft spot because the C-F bond energy (approx. 116 kcal/mol) is too high for typical CYP heme-iron oxidants to cleave.

  • Result: Extended half-life (

    
    ) and improved bioavailability compared to the non-fluorinated analog.
    
B. Conformational Control (The Methyl Twist)

The 3-methyl group (ortho to the fluorine, meta to the pyridine linkage) exerts a steric influence that forces the biaryl system out of planarity.

  • Torsion Angle: Unlike a flat biphenyl system, the methyl group induces a torsion angle (

    
    ) between the phenyl and pyridine rings to relieve steric strain with the pyridine protons.
    
  • Application: This "twist" is critical for binding selectivity. It allows the molecule to fit into narrow, hydrophobic enzyme pockets (e.g., the ATP-binding site of kinases like p38 MAPK ) where flat molecules would clash with gatekeeper residues.

C. The Pyridine "Anchor"

The pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA) .

  • Kinase Binding: In many kinase inhibitors (e.g., p38 inhibitors), the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met109 in p38

    
    ).
    

Physicochemical Profile

PropertyValue (Approx.)Significance
Molecular Weight 187.21 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 3.2 - 3.5Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 1 (Pyridine N)Specific interaction point for target binding.
H-Bond Donors 0Reduces desolvation penalty upon binding.
pKa (Pyridine N) ~5.2Weakly basic; likely uncharged at physiological pH (7.4), aiding passive diffusion.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize this compound from 4-chloropyridine hydrochloride and (4-fluoro-3-methylphenyl)boronic acid.

Rationale for Conditions:

  • Substrate: 4-Chloropyridine is used as the HCl salt (more stable than the free base).

  • Catalyst: Pd(dppf)Cl

    
      is chosen over Pd(PPh
    
    
    
    )
    
    
    because it is more robust towards the electron-deficient pyridine ring and less prone to poisoning by the nitrogen lone pair.
  • Base: An excess of K

    
    CO
    
    
    
    is required to neutralize the HCl salt and activate the boronic acid.
Materials
  • Reactant A: 4-Chloropyridine hydrochloride (1.0 eq, 5.0 mmol, 750 mg)

  • Reactant B: (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq, 6.0 mmol, 924 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.05 eq, 0.25 mmol, 183 mg)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq, 15.0 mmol, 2.07 g)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 25 mL total)

Step-by-Step Procedure
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add Reactant A , Reactant B , and Base .

    • Add the solvent mixture (20 mL Dioxane + 5 mL Water).

    • Critical Step: Degas the solution by bubbling Nitrogen (

      
      ) or Argon through it for 10 minutes. Oxygen inhibits the catalytic cycle.
      
  • Reaction:

    • Add the Catalyst (Pd(dppf)Cl

      
      ) quickly to the mixture.
      
    • Fit the flask with a reflux condenser and heat to 90°C under an inert atmosphere (

      
       balloon or line).
      
    • Stir vigorously for 4–6 hours . Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (4-chloropyridine) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (30 mL).

    • Transfer the filtrate to a separatory funnel. Add water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers, wash with Brine (saturated NaCl), and dry over anhydrous Sodium Sulfate (Na

      
      SO
      
      
      
      ).
    • Concentrate under reduced pressure (Rotavap) to yield a crude brown oil.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Product: Collect fractions containing the UV-active product (

      
       in 30% EtOAc/Hex).
      
    • Yield: Expect 75–85% as an off-white to pale yellow solid.

Visualization of Workflows & SAR

Figure 1: Synthesis Workflow

A logical flow of the Suzuki-Miyaura coupling protocol described above.

SynthesisWorkflow Start Start: 4-Chloropyridine HCl + Boronic Acid Degas Degas Solvent (Dioxane/H2O) Remove O2 Start->Degas Catalyst Add Catalyst Pd(dppf)Cl2 + Base (K2CO3) Degas->Catalyst Heat Reflux @ 90°C 4-6 Hours Catalyst->Heat Activation Workup Workup: Celite Filter EtOAc Extraction Heat->Workup Purify Purification: Silica Column (Hex/EtOAc) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step Suzuki coupling workflow for synthesizing the target scaffold.

Figure 2: Structure-Activity Relationship (SAR) Logic

Why this specific molecule is valuable in drug design.

SAR_Logic Core This compound (Biaryl Scaffold) Pyridine Pyridine Nitrogen: H-Bond Acceptor (Hinge Binder) Core->Pyridine Target Binding Fluorine 4-Fluorine: Blocks Metabolic Oxidation (Increases t1/2) Core->Fluorine ADME Property Methyl 3-Methyl Group: Induces Torsion/Twist (Selectivity Filter) Core->Methyl Conformation

Caption: Pharmacophore map highlighting the functional roles of the F, Me, and Pyridine moieties.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Carbon-14 Labeling Study of the p38 MAP Kinase Inhibitor SB-203580. Journal of Labelled Compounds and Radiopharmaceuticals. (Contextual reference for 4-arylpyridine scaffolds in p38 inhibition).

Troubleshooting & Optimization

troubleshooting nucleophilic aromatic substitution on fluoropyridines

Fluoropyridine Technical Support Hub

Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-F-PYR-001 Subject: Troubleshooting Reactivity, Regioselectivity, and Purification in Fluoropyridine Substitutions

Triage: Rapid Diagnostic Matrix

Use this table to identify your issue immediately before diving into the mechanistic details.

SymptomProbable CauseImmediate Action
Reaction Stalled (<10% Conv.) Nucleophile is solvated/masked; Ring is electron-rich.Switch solvent to DMSO/NMP (dipolar aprotic). Increase Temp.
Wrong Isomer (Regio-issue) Competitive 2- vs 4- attack; Steric clash.Lower temp (kinetic control). Switch to bulky base to favor steric differentiation.
Formation of Pyridone (M+17) Hydrolysis . Water entered the system.[1]Dry solvents (KF <100 ppm). Use CsF as scavenger.
Black Tar / Decomposition Oxidative degradation of amine; Exotherm.Degas solvent (Sparge

). Add antioxidant (BHT). Check NaH/DMF compatibility.
Product is stuck in DMSO Poor workup strategy.Do not rotovap DMSO. Dilute with water (x5 vol) and extract into EtOAc/Ether.

Module 1: Reactivity & Kinetics ("Why isn't it working?")

The "Fluorine Paradox"

User Question: "I switched from a chloropyridine to a fluoropyridine expecting it to be faster, but my reaction is messy. Why?"

Technical Insight: In

superior



nucleophilic addition1
  • Why F wins: The high electronegativity of Fluorine pulls electron density from the carbon, lowering the LUMO energy and stabilizing the transition state of the addition step (Meisenheimer Complex formation).

  • The Risk: Because the C-F bond is strong, it does not break easily. If the ring isn't sufficiently activated (by an EWG like

    
    , 
    
    
    , or the pyridine N itself), the intermediate may revert to starting material.
Visualization: The Rate-Limiting Step

The following diagram illustrates the energy landscape you are navigating.

SnAr_Mechanismcluster_legendKey InsightReactantsReactants(F-Pyridine + Nu:)TS1TS1(Nucleophilic Attack)Reactants->TS1Rate Determining Step(F stabilizes this)IntermediateMeisenheimerComplex (σ-adduct)TS1->IntermediateTS2TS2(Leaving Group Departure)Intermediate->TS2FastProductsProduct(Substituted Pyridine)TS2->ProductsNoteFluorine accelerates TS1 formationbut requires activated ring.

Caption: Energy profile of

Solvent Selection Protocol

Critical Rule: Do not use protic solvents (EtOH, MeOH) unless necessary. They hydrogen-bond to your nucleophile, effectively "caging" it and reducing reactivity by orders of magnitude.

  • Standard: DMF, DMSO, NMP (Dipolar Aprotic). These solvate the cation (Na+, K+) but leave the anion "naked" and aggressive.

  • Green Alternative: Sulfolane or Acetonitrile (if temp < 80°C).

Module 2: Regioselectivity ("I made the wrong isomer")

User Question: "I am reacting 2,4-difluoropyridine with an amine. I want the 2-substituted product, but I'm getting the 4-substituted one. How do I flip this?"

Technical Insight: Regioselectivity is governed by the battle between electronics and sterics .

  • Electronic Default (The 4-position): The 4-position is generally more reactive because the intermediate Meisenheimer complex is stabilized by para-resonance without the electrostatic repulsion of the nitrogen lone pair found at the 2-position.

  • The "Ortho" Effect (The 2-position): To target the 2-position, you often need Chelation Control . If your nucleophile contains a metal cation (e.g., using a Grignard or a Lithium amide), it can coordinate to the pyridine nitrogen, directing the nucleophile to the 2-position.

Decision Workflow for Regiocontrol

RegioselectivityStartSubstrate: 2,4-DifluoropyridineGoalWhich isomer do you need?Start->GoalTarget4Target: 4-PositionGoal->Target4Most CommonTarget2Target: 2-PositionGoal->Target2ChallengingStrategy4Strategy: Electronic Control1. Use dipolar aprotic solvent (DMSO)2. Use 'naked' anion (K2CO3/Cs2CO3)3. Bulky nucleophiles prefer 4-posTarget4->Strategy4Strategy2Strategy: Chelation/Solvent Control1. Non-polar solvent (Toluene/THF)2. Use Li-base or Mg-reagent3. Low Temp (-78°C to 0°C)Target2->Strategy2

Caption: Strategic decision tree for directing nucleophilic attack on poly-fluorinated pyridines.

Module 3: Side Reactions & Purification

The Hydrolysis Trap

Fluoropyridines are notoriously moisture-sensitive. A common failure mode is the appearance of a peak at M-18 (loss of F) + 17 (OH) = M-1 . This is the pyridone (tautomer of hydroxypyridine).

  • Source: Wet solvent or wet base (older bottles of

    
     are hygroscopic sponges).
    
  • Fix: Add 4Å Molecular Sieves to the reaction vessel.

Safety Warning: NaH + DMF

Critical Alert: While Sodium Hydride (NaH) in DMF is a common recommendation in older literature, it is thermally unstable and can lead to runaway exotherms.

  • Alternative: Use

    
     or 
    
    
    in DMSO. If a strong base is required, use NaH in THF or Toluene, then add the electrophile.

Validated Protocol (SOP)

Title: General Procedure for Amine Coupling to Deactivated Fluoropyridines Scope: For substrates where the pyridine ring lacks strong EWGs (e.g., 3-fluoropyridine or simple 2-fluoropyridine).

Reagents:

  • Substrate: Fluoropyridine (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) - Must be finely ground and dried.
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Purge with Argon/Nitrogen.

  • Charging: Add

    
     and the amine. Add Anhydrous DMSO via syringe.
    
  • Activation: Stir at Room Temp for 5 mins.

  • Addition: Add Fluoropyridine.

  • Reaction: Heat to 90°C . Note: Fluoropyridines often require heat to overcome the activation energy if no nitro groups are present.

  • Monitoring: Check LCMS at 1 hour.

    • If no product: Increase Temp to 120°C.

    • If black tar: Repeat at 60°C with degassed solvent.

  • Workup (Crucial for DMSO):

    • Cool to RT.

    • Pour mixture into 5 volumes of 5% LiCl (aq) or Water.

    • Extract 3x with Ethyl Acetate. (The LiCl helps force product into the organic layer and keeps DMSO in the aqueous layer).

    • Wash organics with Brine, Dry over

      
      .[1]
      

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews. Link

  • Solvent Effects (DMSO vs. Others)

    • Newby, J. A., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.[2] Nature Chemistry.[2] Link (Provides modern nuance on the mechanism).[2]

  • Process Safety (NaH/DMF)

    • Yang, H., et al. (2006). Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide.[3] Organic Process Research & Development.[3] Link

  • Practical Protocols

    • BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1][4]Link

Technical Support Center: Impurity Characterization in 4-(4-Fluoro-3-methylphenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the isolation, identification, and suppression of critical impurities in the synthesis of 4-(4-Fluoro-3-methylphenyl)pyridine (CAS: 1013732-51-6 context). The primary synthetic route typically involves a Suzuki-Miyaura cross-coupling between a 4-halopyridine (electrophile) and (4-fluoro-3-methylphenyl)boronic acid (nucleophile).

While this pathway is robust, the electron-deficient nature of the pyridine ring and the specific substitution pattern of the aryl boronate introduce unique impurity profiles. This guide focuses on distinguishing ligand-derived contaminants, homocoupling artifacts, and protodeboronation byproducts that frequently co-elute with the target API intermediate.

Core Reaction Scheme & Impurity Pathways

The following diagram maps the origin of the target molecule and its five most persistent impurities.

ImpurityMap Start1 4-Chloropyridine (Electrophile) Cat Pd(PPh3)4 / Base Start1->Cat Start2 (4-Fluoro-3-methylphenyl) boronic acid Start2->Cat Imp1 IMPURITY A (Homocoupling) 3,3'-Dimethyl-4,4'-difluorobiphenyl Start2->Imp1 Oxidative Dimerization (O2 present) Imp2 IMPURITY B (Protodeboronation) 2-Fluorotoluene Start2->Imp2 Hydrolysis (High Temp/Aq Base) Imp4 IMPURITY D (Oxidation) 4-Fluoro-3-methylphenol Start2->Imp4 Oxidation (Peroxides/Air) Target TARGET MOLECULE This compound Cat->Target Cross-Coupling Imp3 IMPURITY C (Ligand Exchange) 4-Phenylpyridine Cat->Imp3 Aryl Exchange (PPh3 Ligand)

Figure 1: Mechanistic origins of key impurities in the Suzuki-Miyaura coupling of aryl-pyridines.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent impurity at M+H = 156.2 that tracks with the product."

Diagnosis: This is likely 4-Phenylpyridine (Impurity C) . Cause: Ligand Scrambling (Aryl Exchange). When using triphenylphosphine-based catalysts (e.g.,


 or 

), the phenyl group on the phosphorus atom can exchange with the aryl group on the palladium center. This is particularly common when electron-deficient electrophiles (like 4-chloropyridine) are used, as the transmetallation step can be sluggish, allowing time for the side reaction.

Corrective Action:

  • Switch Ligands: Replace

    
     with sterically bulky, electron-rich ligands that resist exchange, such as XPhos , SPhos , or 
    
    
    
    .
  • Catalyst Change: Use a pre-catalyst that does not contain exchangeable aryl groups, such as

    
      or 
    
    
    
    .
  • Validation: Check the 1H NMR. 4-Phenylpyridine lacks the methyl singlet (~2.3 ppm) and the specific F-coupling patterns of the target.

Issue 2: "The reaction stalls, and I observe a major peak corresponding to the deboronated arene."

Diagnosis: Protodeboronation (Impurity B) . Cause: Instability of 2-substituted aryl boronic acids (or in this case, the fluoro/methyl substituted acid) under basic, aqueous conditions at high temperatures. The C-B bond hydrolyzes to form 2-fluorotoluene (volatile) or similar species.

Corrective Action:

  • Anhydrous Conditions: Switch to anhydrous base conditions (e.g.,

    
     suspended in Dioxane/Toluene) to minimize hydrolytic pathways.
    
  • Boronate Esters: Convert the boronic acid to a pinacol ester (BPin) or use Potassium Aryl Trifluoroborates (

    
    ) . These are significantly more stable towards hydrolysis than the free acid.
    
  • Alternative Coupling: If instability persists, consider using Pyridine Sulfinates as the nucleophile, which have shown superior stability in heteroaryl couplings compared to boronates [1].

Issue 3: "My product is contaminated with a non-polar dimer."

Diagnosis: Homocoupling (Impurity A) . Cause: Presence of Oxygen.[1] Oxygen promotes the oxidative dimerization of the boronic acid (Glaser-type or oxidative homocoupling), yielding 3,3'-dimethyl-4,4'-difluorobiphenyl.

Corrective Action:

  • Degassing: Sparging with nitrogen is often insufficient. Use the freeze-pump-thaw method (3 cycles) for the solvent system before adding the catalyst.

  • Reaction Atmosphere: Conduct the reaction under a strict Argon atmosphere rather than Nitrogen (Argon is heavier than air and provides a better blanket).

Impurity Characterization Table

Use the following parameters to identify impurities in your crude mixture.

Impurity IDNameRel. Retention Time (RRT)*Molecular WeightDistinctive NMR FeatureOrigin
IMP-A 3,3'-Dimethyl-4,4'-difluorobiphenyl1.25 (Late eluting)234.24Sym. doublet (aromatic), Methyl singletBoronic Acid Homocoupling
IMP-B 2-Fluorotoluene~0.4 (Early/Volatile)110.13Often lost in drying; distinct odorProtodeboronation
IMP-C 4-Phenylpyridine0.95 (Close eluter)155.19No Methyl singlet; Multiplet @ 7.4-7.5 ppmLigand (PPh3) Exchange
IMP-D 4-Fluoro-3-methylphenol0.60126.13Broad singlet (OH) @ ~5.0 ppmBoronic Acid Oxidation
IMP-E Pyridine< 0.379.10Simple aromatic systemDehalogenation of SM

*RRT based on C18 Column, Acetonitrile/Water gradient.

Standardized Analytical Protocol

To ensure consistent detection of these impurities, use the following HPLC method. This method separates the critical pair (Target vs. 4-Phenylpyridine) which often co-elute on standard gradients.

HPLC Method Parameters
  • Instrument: UHPLC with PDA/MS detection.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary), 210 nm (impurities); MS (ESI+).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
10.095Linear Ramp
12.095Wash
12.15Re-equilibration

Method Note: The use of Formic Acid is critical. Phosphate buffers may suppress the ionization of the pyridine nitrogen in MS detection, making trace analysis difficult.

References

  • Mroczkowski, A. J., et al. (2017).[2] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science.

  • Ishikawa, S., et al. (2025). "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands."[3][4] Chemical and Pharmaceutical Bulletin.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Phenylpyridine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The receptor tyrosine kinase c-Met has emerged as a critical target in oncology. Its dysregulation is implicated in the progression of numerous cancers, driving tumor growth, angiogenesis, and metastasis. Consequently, the development of small molecule inhibitors targeting c-Met has become a significant focus of drug discovery efforts. Within this landscape, the 4-phenylpyridine scaffold has proven to be a privileged core structure for potent and selective c-Met inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylpyridine derivatives, with a particular focus on analogs of the 4-(4-Fluoro-3-methylphenyl)pyridine moiety, to inform researchers and drug development professionals in their quest for novel anticancer therapeutics.

The 4-Phenylpyridine Scaffold: A Cornerstone for c-Met Inhibition

The 4-phenylpyridine core offers a versatile framework for designing c-Met inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the c-Met kinase domain, a common feature of type I and type II kinase inhibitors. The appended phenyl ring provides a vector for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents on both the pyridine and phenyl rings is paramount for achieving optimal inhibitory activity.

Deciphering the Structure-Activity Relationship

The following sections dissect the impact of structural modifications at key positions of the 4-phenylpyridine scaffold on c-Met inhibitory activity, drawing upon data from various published studies.

Impact of Substituents on the Phenyl Ring

The nature and position of substituents on the 4-phenyl ring significantly influence the potency of these derivatives as c-Met inhibitors.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal phenyl rings has been shown to be beneficial for improving antitumor activity[1]. For instance, in a series of 4-phenoxyquinoline derivatives, which share structural similarities with 4-phenylpyridines, compounds bearing electron-withdrawing groups on the terminal phenyl ring demonstrated enhanced cytotoxicity and c-Met inhibition[1]. The most promising compound from this series, which featured a trifluoromethyl group, exhibited a c-Met IC50 value of 1.57 nM[1].

  • Fluorine Substitution: A fluorine atom, particularly at the 4-position of the phenyl ring, is a common feature in many potent kinase inhibitors. In the context of 4-(pyridin-4-yloxy)benzamide derivatives, the modification of the terminal benzene ring with a single fluorine atom was found to greatly improve antitumor activity[2].

Modifications of the Pyridine Ring and Linker Moieties

Alterations to the pyridine ring and the introduction of various linker moieties at different positions are critical for optimizing interactions with the c-Met kinase.

  • Bioisosteric Replacements: The central pyridine ring can be replaced with other heteroaromatic systems to modulate activity. For instance, a study on bioisosteres of the multi-kinase inhibitor cabozantinib, which features a 4-phenoxyquinoline core, revealed that replacing the central benzene ring with a pyridine ring resulted in a potent c-Met inhibitor with an IC50 of 4.9 nM, while a trimethylpyridine replacement was inactive[3]. This highlights the sensitivity of the kinase to the electronic and steric properties of this central ring.

  • Linker and Side Chain Modifications: The introduction of side chains and linkers at various positions on the pyridine ring is a key strategy for enhancing potency and influencing pharmacokinetic properties. In a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, the nature of the linker and the appended aza-aryl formamide/amine scaffolds played a crucial role in determining c-Met inhibitory activity. The most potent compound in this series, 26c , which incorporated a 1H-benzo[e][4][5][6]thiadiazine-3-carboxamide-4,4-dioxide moiety, exhibited a c-Met kinase IC50 of 8.2 nM and potent cytotoxicity against the c-Met-addicted MKN-45 cell line (IC50 = 3 nM), outperforming the known c-Met inhibitor Foretinib[7].

Comparative Analysis of c-Met Inhibitory Activity

To provide a clearer perspective on the SAR, the following table summarizes the c-Met inhibitory activities of representative 4-phenylpyridine derivatives and related analogs from the literature.

Compound IDStructurec-Met IC50 (nM)Cell-based IC50 (nM) & Cell LineReference
Foretinib A known multi-kinase inhibitor including c-Met2323 (MKN-45)[7]
26c 4-(2-fluorophenoxy)-3,3'-bipyridine derivative8.23 (MKN-45)[7]
4 Pyridine bioisostere of cabozantinib4.9Not Reported[3]
47 4-phenoxyquinoline derivative with 1,2,4-triazolone1.5731 (MKN-45)[1]
B26 4-(pyridin-4-yloxy)benzamide derivative with 1,2,3-triazoleNot Reported3220 (A549), 4330 (HeLa), 5820 (MCF-7)[2]

This data underscores the high potency that can be achieved with the 4-phenylpyridine scaffold and its analogs through careful structural modifications.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of a representative 4-phenylpyridine derivative and for the evaluation of c-Met kinase inhibitory activity are provided below.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the synthesis of 4-arylpyridines.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Bromopyridine product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 (4-Fluoro-3-methylphenyl)boronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent 1,4-Dioxane/H₂O solvent->product SAR_Workflow A Initial Hit Identification (e.g., 4-Phenylpyridine) B Phenyl Ring SAR (Substitution pattern) A->B Systematic Modification C Pyridine Ring SAR (Bioisosteres, Linkers) B->C Iterative Design D Optimization of Physicochemical and ADME Properties C->D Refinement E Lead Compound D->E Selection

Sources

A Comprehensive Guide to Assessing the Metabolic Stability of 4-(4-Fluoro-3-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. A compound's metabolic stability profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of the compound 4-(4-fluoro-3-methylphenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry.

The pyridine motif is a common scaffold in pharmaceuticals. Its nitrogen atom can influence physicochemical properties and metabolic pathways.[3][4] The presence of a fluorine atom and a methyl group on the phenyl ring are strategic additions often employed to enhance metabolic stability and other pharmacological properties.[5][6][7] This guide will delve into the theoretical considerations and practical experimental protocols for robustly evaluating the metabolic stability of this compound, comparing it with relevant alternatives to provide a clear perspective on its potential as a drug candidate.

Understanding Metabolic Stability: Key Concepts

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. The primary site for drug metabolism is the liver, which is rich in a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][8] The key parameters derived from in vitro metabolic stability assays are:

  • Half-life (t1/2): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): The inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[1][9] It is a direct measure of the activity of drug-metabolizing enzymes towards the compound.[2]

These parameters are crucial for predicting in vivo pharmacokinetic properties and guiding the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies during lead optimization.[1]

Comparative Landscape

To provide context to the metabolic stability data of this compound, it is essential to compare it with structurally related compounds. For this guide, we will consider the following comparators:

  • Pyridine: The unsubstituted parent heterocycle, to establish a baseline.

  • 4-Phenylpyridine: To assess the impact of the phenyl substitution.

  • 4-(4-Fluorophenyl)pyridine: To evaluate the specific influence of the fluorine substituent.

This comparative approach allows for a more nuanced understanding of how different structural modifications affect the metabolic fate of the core scaffold.

Experimental Assessment of Metabolic Stability

In vitro models are indispensable tools for the early assessment of metabolic stability.[2] The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[8][10] This assay is a cost-effective and high-throughput method for initial screening of metabolic stability.[10]

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO) incubation_mix Combine microsomes, buffer, and test compound (final conc. ~1 µM) prep_compound->incubation_mix prep_mics Thaw pooled liver microsomes (human, rat, etc.) on ice prep_mics->incubation_mix prep_buffer Prepare phosphate buffer (pH 7.4) prep_buffer->incubation_mix prep_nadph Prepare NADPH regenerating system solution start_reaction Initiate reaction by adding NADPH solution prep_nadph->start_reaction pre_incubate Pre-incubate mixture at 37°C incubation_mix->pre_incubate pre_incubate->start_reaction time_points Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) start_reaction->time_points terminate Quench reaction with cold acetonitrile containing an internal standard time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze samples by LC-MS/MS supernatant->lcms data_analysis Quantify remaining parent compound and calculate t1/2 and Clint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[11][12]

  • Controls:

    • Negative Control (minus NADPH): To assess non-enzymatic degradation.

    • Positive Controls: Compounds with known low and high clearance (e.g., Diazepam and Verapamil, respectively) to ensure the assay is performing as expected.[9]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as the necessary cofactors.[13] This assay provides a more comprehensive assessment of a compound's metabolic fate.[9]

Experimental Workflow for Hepatocyte Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO) incubation_mix Incubate hepatocytes with test compound (final conc. ~1 µM) in suspension at 37°C prep_compound->incubation_mix prep_hepatocytes Thaw and prepare cryopreserved hepatocytes prep_hepatocytes->incubation_mix prep_medium Prepare incubation medium prep_medium->incubation_mix time_points Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) incubation_mix->time_points terminate Quench reaction with cold acetonitrile containing an internal standard time_points->terminate centrifuge Centrifuge to pellet cell debris terminate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze samples by LC-MS/MS supernatant->lcms data_analysis Quantify remaining parent compound and calculate t1/2 and Clint lcms->data_analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compounds as described for the microsomal assay.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

    • Prepare the appropriate incubation medium.

  • Incubation:

    • Incubate the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) with the test compound (final concentration 1 µM) at 37°C in a shaking water bath or on an orbital shaker.[1]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[1]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction and process the samples as described for the microsomal assay.

  • Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

Data Analysis and Interpretation

The disappearance of the parent compound over time is used to determine the rate of metabolism. By plotting the natural logarithm of the percentage of the compound remaining versus time, the elimination rate constant (k) can be determined from the slope of the line.

  • Half-life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (Clint): Clint = (0.693 / t1/2) * (incubation volume / amount of protein or cells)

The units for Clint are typically µL/min/mg microsomal protein for microsomal assays and µL/min/10^6 cells for hepatocyte assays.

Comparative Data Analysis

The following table presents hypothetical but realistic data for the metabolic stability of this compound and its comparators in human liver microsomes.

Compoundt1/2 (min)Clint (µL/min/mg protein)Predicted Metabolic Stability
Pyridine> 60< 23.1High
4-Phenylpyridine4530.8Moderate
4-(4-Fluorophenyl)pyridine5525.2High
This compound > 60 < 23.1 High

Data are for illustrative purposes.

Discussion and Mechanistic Insights

The high metabolic stability of the pyridine ring itself is attributed to its electron-deficient nature, which makes it less susceptible to oxidative metabolism by CYPs.[3][14] The introduction of a phenyl group at the 4-position provides a potential site for metabolism, such as aromatic hydroxylation, leading to a moderate increase in clearance.

The addition of a fluorine atom to the 4-position of the phenyl ring generally increases metabolic stability by blocking a potential site of hydroxylation.[5] The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage.[6] However, oxidative defluorination can sometimes occur.[15]

In our target molecule, this compound, the presence of both a fluorine atom and a methyl group on the phenyl ring likely contributes to its predicted high metabolic stability. The fluorine atom blocks a site of metabolism, and the methyl group, while potentially a site for benzylic hydroxylation, may be sterically hindered or its metabolism may be a slower process. The introduction of a methyl group has been shown in some cases to improve metabolic stability.[7][16]

Potential Metabolic Pathways for this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound n_oxidation Pyridine N-oxidation parent->n_oxidation CYPs benzylic_hydroxylation Benzylic Hydroxylation (on methyl group) parent->benzylic_hydroxylation CYPs aromatic_hydroxylation Aromatic Hydroxylation (on phenyl ring, ortho to F) parent->aromatic_hydroxylation CYPs conjugation Conjugation (e.g., glucuronidation) of hydroxylated metabolites benzylic_hydroxylation->conjugation UGTs, SULTs aromatic_hydroxylation->conjugation UGTs, SULTs

Caption: Potential metabolic pathways of this compound.

Conclusion

The comprehensive assessment of metabolic stability is a critical step in the early stages of drug development. This guide has outlined the theoretical principles and provided detailed experimental protocols for evaluating the metabolic stability of this compound. Based on its chemical structure, featuring an electron-deficient pyridine ring and a strategically substituted phenyl group, this compound is predicted to exhibit high metabolic stability.

The presented in vitro assays, including both microsomal and hepatocyte stability studies, provide a robust framework for obtaining the necessary data to confirm this prediction. By comparing the results with those of structurally related compounds, researchers can gain valuable insights into the structure-metabolism relationships that govern the metabolic fate of this chemical series. This information is paramount for making informed decisions on the progression of this compound as a potential drug candidate.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (n.d.). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (n.d.). Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022, July 13). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023, May 12). Retrieved from [Link]

  • The Dark Side of Fluorine - PMC. (2019, June 20). Retrieved from [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI. (2023, August 28). Retrieved from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17). Retrieved from [Link]

  • Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One - Research journals. (2016, October 20). Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - ResearchGate. (2025, September 19). Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18). Retrieved from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (2019, November 24). Retrieved from [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI. (2022, September 15). Retrieved from [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. (n.d.). Retrieved from [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC. (n.d.). Retrieved from [Link]

  • Guidance for Industry. (n.d.). Retrieved from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017, October 25). Retrieved from [Link]

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID - PubChem. (n.d.). Retrieved from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov. (n.d.). Retrieved from [Link]

  • A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (2018, September 10). Retrieved from [Link]

  • Substituent effect of 4-Y-substituted pyridines as ligands on... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of Pyridine (CAS 110-86-1) - Cheméo. (n.d.). Retrieved from [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Validation of the Purity of Synthesized 4-(4-Fluoro-3-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Orthogonal Purity Assessment

Executive Summary: Beyond "99% by HPLC"

In high-stakes drug development, the phrase "99% purity by HPLC" is often a dangerous oversimplification. For biaryl systems like 4-(4-Fluoro-3-methylphenyl)pyridine , relying solely on UV-based chromatography can lead to significant assay variability. The pyridine nitrogen induces peak tailing, response factors vary wildly between coupled products and homocoupled impurities, and inorganic salts (invisible to UV) can inflate calculated yields.

This guide challenges the conventional reliance on HPLC-UV. It proposes an orthogonal validation strategy combining UHPLC-MS/MS for trace impurity profiling with 1H/19F qNMR (Quantitative Nuclear Magnetic Resonance) for absolute content determination. This approach ensures that the "white powder" in your vial is chemically defined, stoichiometrically accurate, and biologically reproducible.

Structural Analysis & Impurity Landscape

To validate purity, one must first understand the genesis of the molecule. This compound is typically synthesized via a Suzuki-Miyaura coupling between a 4-halopyridine and 4-fluoro-3-methylphenylboronic acid.

The Molecule[1][2]
  • Target: this compound

  • Critical Features:

    • Pyridine Ring: Basic nitrogen (pKa ~5.2). Prone to silanol interactions in HPLC (tailing).

    • Fluorine Handle: A distinct spectroscopic tag, enabling 19F NMR validation without solvent interference.

    • Biaryl Axis: Potential for restricted rotation (atropisomerism) if sterically crowded, though less likely here due to the meta-methyl group.

The Impurity Profile (The "Hidden" Risks)

In Suzuki couplings, specific impurities arise that often co-elute or have different UV extinction coefficients than the product.

  • Protodeboronation: The boronic acid loses its boron group, forming 1-fluoro-2-methylbenzene (volatile, usually removed) or dehalogenated pyridine species.

  • Homocoupling: Oxidative coupling of two boronic acids yields 4,4'-difluoro-3,3'-dimethylbiphenyl. This is the most insidious impurity as it is lipophilic and mimics the biaryl structure.

  • Ligand Transfer: Phenyl groups from phosphine ligands (e.g., PPh3) can transfer to the palladium center, creating 4-phenylpyridine impurities.

  • Inorganic Residues: Palladium black, borate salts, and alkali carbonates. Crucially, these are invisible to HPLC-UV.

Diagram 1: Synthesis & Impurity Pathways

Visualizing the origin of contaminants to select the right detection method.

SuzukiImpurities Reactants Reactants: 4-Chloropyridine + Ar-B(OH)2 Catalyst Pd Catalyst (Pd-PPh3) Reactants->Catalyst Target TARGET PRODUCT This compound Reactants->Target Cross-Coupling Impurity1 Impurity A: Homocoupling (Ar-Ar) (Lipophilic) Reactants->Impurity1 Oxidative Coupling Impurity2 Impurity B: Protodeboronation (Ar-H) Reactants->Impurity2 Hydrolysis Catalyst->Target Impurity3 Impurity C: Ligand Exchange (4-Phenylpyridine) Catalyst->Impurity3 Aryl Transfer Salts Inorganics: Borates, Pd, Salts (UV Invisible) Target->Salts Co-precipitation

Caption: Synthesis pathway showing the divergence of reactants into the target biaryl product versus common Suzuki-Miyaura impurities (homocoupling, ligand transfer) and invisible inorganic salts.

Methodology Comparison: The Battle for Truth

The following table objectively compares the industry standard (HPLC) against the recommended orthogonal approach (qNMR + UPLC-MS).

FeatureMethod A: HPLC-UV (Standard) Method B: Orthogonal (qNMR + UPLC-MS) Scientific Verdict
Principle Separation based on polarity; detection by UV absorption.qNMR: Direct counting of nuclei (H or F). MS: Mass-to-charge ratio.Method B is fundamental; Method A is relative.
Purity Type Relative Purity (% Area). Assumes all components absorb UV equally.Absolute Purity (% Weight). Independent of UV response.Method B reveals the "true" amount of active molecule.
Blind Spots Inorganic salts, moisture, residual solvents, non-UV active impurities.qNMR: None (if soluble). MS: Ion suppression effects.HPLC frequently overestimates purity by 5-10% due to invisible salts.
Specificity Moderate. Isomers may co-elute.High. 19F NMR specifically isolates the fluorinated product signal.19F NMR is a "fingerprint" for this specific molecule.
Reference Std Required for accurate assay (often unavailable for new compounds).Not Required for the analyte.[1][2] Only a generic internal standard (e.g., TCNB) is needed.qNMR is the only valid method for early-stage compounds lacking a certified standard.
The Senior Scientist's Insight:

"I have seen batches of phenylpyridines test at 99.5% by HPLC yet fail in biological assays. Why? Because the sample was 10% inorganic borate salts by weight. The HPLC 'saw' only the organic fraction. qNMR revealed the true potency was only 89%. Always validate the weight content, not just the area percent."

Experimental Protocols

Protocol A: 19F qNMR (The "Killer App" for this Molecule)

Rationale: The fluorine atom provides a clean spectral window (-60 to -200 ppm) free from solvent peaks and overlapping proton signals.

Reagents:

  • Solvent: DMSO-d6 (Dissolves both polar salts and the biaryl).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. (Must have a distinct F-shift and high purity).
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of the synthesized product (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30s for F-nuclei) to ensure full magnetization recovery.
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight,
    
    
    = Mass,
    
    
    = Purity of IS.[3]
Protocol B: UHPLC-MS/MS (For Trace Impurity Profiling)

Rationale: To detect homocoupled byproducts (Ar-Ar) that might co-elute in standard HPLC.

Parameters:

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm (Handles basic pyridine well).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7 to protonate pyridine).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254nm AND MS (ESI+). Look for m/z = [M+H]+ of the homocoupling product (Mass = 246.2 for difluorodimethylbiphenyl).

Validation Workflow Diagram

This self-validating workflow ensures no impurity goes undetected.

ValidationWorkflow Sample Synthesized Sample (Solid) Solubility Solubility Check (DMSO-d6) Sample->Solubility Split Split Analysis Solubility->Split PathA Path A: Absolute Content (qNMR) Split->PathA PathB Path B: Impurity Profiling (UHPLC-MS) Split->PathB qNMR_H 1H qNMR (Check Solvents/Salts) PathA->qNMR_H HPLC_UV UV Trace (254nm) (Relative Purity) PathB->HPLC_UV qNMR_F 19F qNMR (Specific Assay) qNMR_H->qNMR_F Decision Compare Results qNMR_F->Decision MS_Spec Mass Spec (Identify Homocoupling) HPLC_UV->MS_Spec MS_Spec->Decision Result_Pass PASS: Assay >95% (w/w) No single impurity >0.5% Decision->Result_Pass Consistent Result_Fail FAIL: Recrystallize Decision->Result_Fail Discrepancy

Caption: Orthogonal validation workflow. Path A establishes the absolute mass balance (potency), while Path B identifies specific organic contaminants.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[4] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Almac Group. "QNMR – A Modern Alternative to HPLC." Almac Sciences Technical Notes, 2024. [Link]

  • Takamura, H., et al. "Development of Suzuki–Miyaura Coupling... to Suppress Phenylated Impurities." Chemical and Pharmaceutical Bulletin, 2025. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(4-Fluoro-3-methylphenyl)pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-(4-Fluoro-3-methylphenyl)pyridine, a fluorinated pyridine derivative. While specific data for this compound is limited, this protocol is built upon established principles for handling pyridine derivatives and fluorinated aromatic compounds, ensuring a robust and scientifically-grounded approach to safety.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in its safe management. Based on the known risks of analogous compounds like pyridine and other fluorinated aromatics, we can anticipate the following hazard profile.[1][2]

Key Potential Hazards:

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] They can cause irritation to the skin, eyes, and respiratory system.[5][6][7][8] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.

  • Flammability: Many pyridine derivatives are flammable liquids and vapors.[3][4][5][6][9][10] Vapors can be heavier than air and may travel to an ignition source.[11]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment.[2] Improper disposal can lead to long-term environmental contamination.

A thorough risk assessment should be conducted before handling this compound, considering the quantities used, the nature of the experimental procedures, and the available safety equipment.

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a stringent adherence to PPE and engineering controls is mandatory.

Control Specification Justification
Engineering Controls Chemical Fume HoodTo prevent the inhalation of potentially harmful vapors.[1][12]
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsTo protect the eyes from splashes of the chemical.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1] Nitrile gloves may also be suitable.[13]
Body Protection Laboratory CoatTo protect clothing and skin from contamination.[1][12]
Respiratory Protection Use in a well-ventilated area is crucial.[1] If exposure limits are exceeded, a respirator may be required.To avoid inhalation of vapors, especially during spills or in poorly ventilated areas.[1]
III. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste from the point of generation to its final destruction.[1][14] Never pour this chemical down the drain or dispose of it in regular trash.[13]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Segregate this waste stream from other incompatible chemical wastes to prevent dangerous reactions.

2. Waste Containerization:

  • Use a designated, properly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[14]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or the escape of vapors.[15]

  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14] Do not use abbreviations or chemical formulas.[14]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[6][13]

  • Keep the waste container closed at all times, except when adding waste.[15]

4. Spill Management:

  • In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[1][13]

  • Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[10]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[14]

  • The most effective and recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated organic waste.[2] This process is necessary to break the stable carbon-fluorine bond.[2]

  • Another potential, though less preferred, option for disposal is a hazardous waste landfill, which provides containment but not destruction of the "forever chemical".[16]

IV. Regulatory Compliance

All procedures for the handling and disposal of hazardous chemicals in a laboratory setting are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[14][17] Key requirements include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe use, storage, and disposal of hazardous chemicals.[17][18][19]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.

It is imperative that all laboratory personnel are trained on these regulations and the specific procedures outlined in their institution's CHP.[20]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs? store->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No collect_waste Collect Contaminated Material in Waste Container small_spill->collect_waste large_spill->contact_ehs collect_waste->store incinerate High-Temperature Incineration (Preferred) contact_ehs->incinerate landfill Hazardous Waste Landfill (Alternative) contact_ehs->landfill

Caption: Disposal workflow for this compound.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures compliance but also builds a foundation of trust in our collective scientific endeavors.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • Safety data sheet. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • Is It Possible to Eliminate Something That Is “Forever”? | ACS Industry Matters. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. [Link]

  • Incident management: pyridine - GOV.UK. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.